2-{2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl}isoquinolin-1(2H)-one
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Overview
Description
The exploration of isoquinoline derivatives and their synthesis is of significant interest due to their wide range of biological activities and applications in medicinal chemistry. For instance, compounds bearing morpholinoethyl and methoxyethyl groups have been synthesized and evaluated for various biological activities, including anticancer properties.
Synthesis Analysis
Synthesis of isoquinoline derivatives often involves strategies such as the Pictet-Spengler reaction, Buchwald–Hartwig amination, and cyclization reactions. For example, the Buchwald–Hartwig amination has been employed to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, demonstrating the versatility of this method in constructing complex quinoline derivatives (Bonacorso, et al., 2018).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of compounds. For isoquinoline derivatives, X-ray crystallography has been used to elucidate the structure, demonstrating how molecular conformation can be influenced by substituents and intramolecular interactions (Akkurt, et al., 2010).
properties
IUPAC Name |
2-[2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-10-7-15-12-19(9-11-24-15)17(21)13-20-8-6-14-4-2-3-5-16(14)18(20)22/h2-6,8,15H,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHYOGSZLMPFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CN(CCO1)C(=O)CN2C=CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl}isoquinolin-1(2H)-one |
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